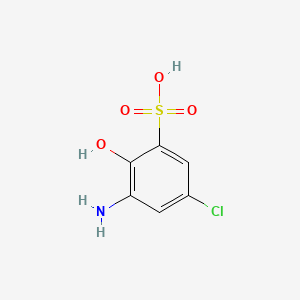

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Descripción

Propiedades

IUPAC Name |

3-amino-5-chloro-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTAOQGPWNTYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024474 | |

| Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid. (NTP, 1992) | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

88-23-3 | |

| Record name | 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-chloro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-2-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IP35P6EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 3-Amino-5-chloro-2-hydroxybenzene. The reaction conditions often include the use of sulfuric acid as a sulfonating agent at elevated temperatures. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and chloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Dyes and Pigments

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid serves as an intermediate in the synthesis of various dyes and pigments. Its functional groups allow for diverse chemical modifications, which are crucial in organic synthesis.

| Application | Description |

|---|---|

| Dye Production | Used in synthesizing azo dyes due to its reactivity with diazonium salts. |

| Pigment Formation | Acts as a precursor for pigments used in inks and coatings. |

Biology

Biochemical Assays

This compound is utilized in biochemical assays as a substrate for enzyme interactions. Its structural features enable it to function as a probe for studying enzyme mechanisms.

| Study Focus | Findings |

|---|---|

| Enzyme Interactions | Investigated its role in catalysis and enzyme specificity. |

| Substrate Activity | Demonstrated effectiveness in colorimetric assays for various biological compounds. |

Medicine

Therapeutic Properties

Research into derivatives of this compound has indicated potential antimicrobial and anti-inflammatory activities.

| Property | Application |

|---|---|

| Antimicrobial | Explored as a treatment option against bacterial infections. |

| Anti-inflammatory | Investigated for use in reducing inflammation in various conditions. |

Specialty Chemicals

The compound is employed in the production of specialty chemicals, including surfactants and corrosion inhibitors. Its stability and reactivity make it suitable for these applications.

| Industry Application | Description |

|---|---|

| Surfactants | Used to improve wetting properties in detergents and cleaning agents. |

| Corrosion Inhibitors | Acts to protect metal surfaces from corrosion through chemical bonding. |

Case Study 1: Colorimetric Assays

A study by Fossati et al. (1980) demonstrated the use of this compound in direct enzymatic assays for uric acid in serum and urine. The method showed high sensitivity and specificity, making it a reliable choice for clinical diagnostics.

Case Study 2: Antimicrobial Research

Recent investigations have focused on the antimicrobial properties of derivatives of this compound, revealing significant activity against various pathogens. These findings suggest potential applications in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS Registry Number : 88-23-3

- Molecular Formula: C₆H₆ClNO₄S

- Molecular Weight : 223.63 g/mol

- Synonyms: Metanilic acid, 5-chloro-2-hydroxy-; 6-Amino-4-chlorophenol-2-sulfonic acid; 2-Hydroxy-3-amino-5-chlorobenzenesulfonic acid .

Structural Features: The compound consists of a benzene ring substituted with a sulfonic acid (-SO₃H) group at position 1, an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 2, and a chlorine (-Cl) atom at position 5 (Figure 1) . This arrangement confers strong acidity (due to -SO₃H) and reactivity suitable for diazotization and coupling reactions.

Physical Properties :

- Appearance : Off-white crystalline solid .

- Density : 1.79 g/cm³ .

- Solubility: Highly soluble in water, ethanol, and acetone; insoluble in toluene .

Applications :

Primarily used as a diazo component in the synthesis of azo dyes, such as Acid Red 180 (C.I. 18736). The compound undergoes diazotization followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and chromium complexation to form the final dye . It is also listed in catalogs of organic pigments and intermediates .

Safety Profile :

Classified as hazardous (H301, H311, H331: toxic if swallowed, in contact with skin, or inhaled). Precautionary measures include using personal protective equipment and ensuring proper ventilation .

Comparison with Similar Compounds

The structural and functional variations among sulfonic acid derivatives significantly influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid and Analogues

Key Findings:

Functional Group Impact: Sulfonic Acid vs. Sulfonamide: The -SO₃H group in the parent compound provides strong acidity and water solubility, making it ideal for dye synthesis. In contrast, the -SO₂NH₂ group in 5-amino-2-chlorobenzenesulfonamide is critical for biological activity in pharmaceuticals . Substituent Effects: The methyl group in 2-amino-4-chloro-5-methylbenzenesulfonic acid reduces polarity compared to the hydroxyl group in the parent compound, altering solubility and reactivity .

Applications :

- The sodium salt derivative is preferred in aqueous dye formulations due to its ionic nature and enhanced solubility .

- Nitro-substituted analogues (e.g., 2-chloro-5-nitrobenzenesulfonic acid) are used in electrophilic substitution reactions for synthesizing nitroaromatic compounds .

Synthetic Utility: The parent compound’s amino and hydroxyl groups facilitate diazotization and coupling reactions, essential for azo dye production . Complex derivatives like 3-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic acid (CAS: Q1M) incorporate bromine and methoxy groups for specialized pharmaceutical applications .

Safety and Handling: While this compound is toxic upon exposure, its sodium salt may pose reduced hazards due to stabilized ionic form, though specific safety data for analogues are often compound-dependent .

Actividad Biológica

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS Number: 88-23-3), also known as 5-chloro-2-hydroxymetanilic acid, is an aromatic organic compound with significant biological activity. This compound contains multiple functional groups, including an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H), which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and analytical chemistry.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activities. It has been used in colorimetric assays to measure oxidative stress by coupling with other reagents to form colored complexes, which can be quantified spectrophotometrically .

Analytical Applications

Due to its ability to form colored complexes with metal ions, this compound is utilized as an analytical reagent. It is particularly effective in detecting and quantifying metal ions in different matrices, making it valuable in environmental monitoring and chemical analysis .

Case Studies and Research Findings

- Antioxidant Assays : In a study assessing oxidative stress in biological samples, this compound was employed as a standard for measuring peroxidase activity. The results indicated significant antioxidant properties that could be harnessed for therapeutic applications .

- Metal Ion Detection : A study demonstrated the effectiveness of this compound in forming complexes with various transition metals, facilitating their detection in complex mixtures. This property is leveraged in environmental chemistry to monitor pollutants .

Safety and Handling

The compound is classified as an irritant; therefore, handling should be conducted with caution. Appropriate personal protective equipment (PPE) is recommended to minimize exposure risks during laboratory procedures.

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antioxidant Properties | Exhibits significant antioxidant activity; used in oxidative stress assays. |

| Antitumor Potential | Analogous compounds show cytotoxic effects against tumor cells; further research needed. |

| Analytical Applications | Forms colored complexes for metal ion detection; valuable in environmental monitoring. |

Q & A

Q. What are the primary synthetic routes for 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of a chloro-amino-hydroxybenzene precursor. A common method involves reacting 3-amino-5-chloro-2-hydroxybenzene with concentrated sulfuric acid under controlled temperatures (80–100°C) to selectively introduce the sulfonic acid group . Optimization of reaction time (6–8 hours) and stoichiometric ratios (1:1.2 precursor-to-sulfonating agent) is critical to minimize side products like over-sulfonated derivatives. Post-synthesis purification often employs crystallization from aqueous ethanol, achieving ≥85% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key characterization methods include:

- FT-IR spectroscopy : Confirmation of functional groups (e.g., sulfonic acid O–S–O stretching at 1180–1250 cm⁻¹, hydroxy O–H at 3200–3600 cm⁻¹) .

- Elemental analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: 32.09%, H: 2.68%, Cl: 15.73%) .

- Melting point determination : Consistency with literature values (decomposes at ~250°C without clear melting) .

Q. What solvents and conditions are optimal for recrystallization?

The compound exhibits limited solubility in non-polar solvents but dissolves moderately in hot water or aqueous ethanol (50–70% v/v). Recrystallization is best performed under reduced pressure to avoid thermal decomposition. Solubility data from analogous sulfonic acids (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid) suggest solubility in DMSO (5–10 mg/mL) for analytical purposes .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) aid in predicting reactivity and electronic properties?

Density-functional theory (DFT) studies using hybrid functionals (e.g., B3LYP) can predict:

- Electron distribution : Localization of electron density on the sulfonic acid group, enhancing electrophilic substitution at the para position .

- Reaction pathways : Activation energies for sulfonation (~25–30 kcal/mol) and substituent effects on regioselectivity .

- Thermochemical stability : Correlation between calculated bond dissociation energies and experimental decomposition thresholds .

Q. What role does this compound play in azo dye synthesis, and how can coupling efficiency be optimized?

As a diazo component , it reacts with coupling agents (e.g., pyrazolones) under acidic conditions (pH 2–4) to form azo dyes like Acid Red 180. Key parameters:

- Diazotization : Use NaNO₂ in HCl at 0–5°C to stabilize the diazonium intermediate .

- Coupling temperature : Maintain 10–15°C to prevent decomposition; yields improve with excess coupling agent (1.5:1 molar ratio) .

- Chromium complexation : Post-coupling, heating with Cr³⁺ salts (125°C, 30–40 minutes) enhances dye stability .

Q. How do conflicting spectroscopic or chromatographic data arise, and how can they be resolved?

Discrepancies often stem from:

- Tautomerism : Equilibrium between hydroxy and keto forms alters UV-Vis absorption (λmax shifts by 10–20 nm) .

- Impurity interference : Side products (e.g., chlorinated byproducts) can overlap in HPLC retention times. Use reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradient for resolution .

- Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions, which skew NMR and UV data .

Q. Methodological Notes

- For synthetic protocols, prioritize controlled sulfonation to avoid polychlorinated derivatives.

- In computational studies, validate DFT results against experimental vibrational spectra (e.g., IR/Raman) .

- For dye applications, monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.